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molecular formula C6H10F2OS B8659363 Ethanethioic acid, difluoro-, S-(1,1-dimethylethyl) ester CAS No. 192637-90-4

Ethanethioic acid, difluoro-, S-(1,1-dimethylethyl) ester

Cat. No. B8659363
M. Wt: 168.21 g/mol
InChI Key: JZUYSTLATIQFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06001994

Procedure details

To a solution of oxaloyl chloride (9.08 mL, 104 mmol) in acetonitrile (ACN) (50 mL) at 25 ° C. was added dropwise difluoroacetic acid (6.55 mL, 104 mmol). After 3 hours, 2-methyl-2-propanethiol (11.74 mL, 104 mmol) was added dropwise followed by cobalt(II) chloride (10 mg). After being stirred at room temperature for 18 hours, additional 2-methyl-2-propanethiol (4.0 mL, 35.4 mmol) was added. After 2 hours, the solution was poured onto Et2O (500 mL) and washed with saturated NaHCO3 (2×300 mL) and H2O(2×300 mL). The organic layer was dried over Na2SO4, and the solvent was removed under reduced pressure to give a red oil. Vacuum distillation at 30 mm Hg gave S-tert butyl difluoroethane-thioate (8.26 g, 47% yield) as a colorless oil: bp 59-63° C. (30 mm Hg); 1H NMR (CDCl3) δ 1.48 (s, 9H), 5.67 (t, 1H, J=54 Hz); 13C NMR (CDCl3) δ 29.45, 49.32, 108.94 (t, J=255 Hz), 191.23 (t, J=28 Hz); 19F NMR (CDCl3) δ -123.65 (d, J=55 Hz); IR (film, cm-1) 2969, 1684, 1154, 1093, 1064. Anal. Calcd for C6H10F2OS: C, 42.84; H, 5.99. Found: C, 43.06; H, 6.15.
Quantity
9.08 mL
Type
reactant
Reaction Step One
Quantity
6.55 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.74 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
cobalt(II) chloride
Quantity
10 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[F:7][CH:8]([F:12])[C:9](O)=[O:10].[CH3:13][C:14]([SH:17])([CH3:16])[CH3:15]>C(#N)C.[Co](Cl)Cl>[F:7][CH:8]([F:12])[C:9](=[O:10])[S:17][C:14]([CH3:16])([CH3:15])[CH3:13]

Inputs

Step One
Name
Quantity
9.08 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
6.55 mL
Type
reactant
Smiles
FC(C(=O)O)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
11.74 mL
Type
reactant
Smiles
CC(C)(C)S
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CC(C)(C)S
Step Four
Name
cobalt(II) chloride
Quantity
10 mg
Type
catalyst
Smiles
[Co](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
the solution was poured onto Et2O (500 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×300 mL) and H2O(2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a red oil
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at 30 mm Hg

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C(SC(C)(C)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.26 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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